2-Formyl-1H-indole-3-carboxylic acid
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Overview
Description
2-Formyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, specifically, has a formyl group at the 2-position and a carboxylic acid group at the 3-position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-1H-indole-3-carboxylic acid can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction typically requires methanesulfonic acid as a catalyst and methanol as a solvent, with the reaction mixture being refluxed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Formyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride as catalysts.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: 2-Hydroxymethyl-1H-indole-3-carboxylic acid.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-Formyl-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Formyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring system is known to interact with multiple receptors and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: Similar structure but lacks the carboxylic acid group at the 3-position.
Indole-3-acetic acid: Contains a carboxylic acid group at the 3-position but lacks the formyl group at the 2-position.
Indole-3-carboxylic acid: Similar structure but lacks the formyl group at the 2-position.
Uniqueness
2-Formyl-1H-indole-3-carboxylic acid is unique due to the presence of both the formyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
CAS No. |
73126-42-8 |
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Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-formyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-5-8-9(10(13)14)6-3-1-2-4-7(6)11-8/h1-5,11H,(H,13,14) |
InChI Key |
KIRBDEJNOMGEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C=O)C(=O)O |
Origin of Product |
United States |
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